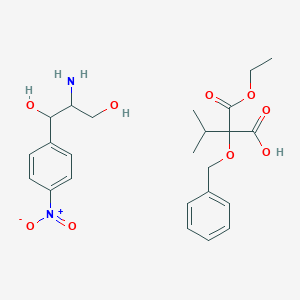
2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid are complex organic compounds with significant applications in various fields, including pharmaceuticals and chemical research. These compounds are known for their unique structural properties and reactivity, making them valuable in synthetic chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid, the synthesis involves the esterification of 3-methyl-2-phenylmethoxybutanoic acid with ethyl chloroformate. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance efficiency and yield. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid primarily undergoes ester hydrolysis and transesterification reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is widely used in pharmaceutical research, particularly in the synthesis of antibiotics like chloramphenicol. It is also used in the development of new chemical entities for medicinal chemistry .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid finds applications in organic synthesis as a building block for complex molecules. It is also used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibiotic effect. The nitro group plays a crucial role in this mechanism by facilitating the binding to the ribosomal subunits .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid acts as a prodrug, undergoing hydrolysis to release the active drug molecule. This mechanism ensures targeted delivery and controlled release of the active compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar compounds include 2-amino-1-(4-chlorophenyl)propane-1,3-diol and 2-amino-1-(4-methylphenyl)propane-1,3-diol.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid: Similar compounds include 2-ethoxycarbonyl-3-methyl-2-phenylbutanoic acid and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxypropanoic acid.
Uniqueness
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its nitro group, which imparts specific reactivity and biological activity. Similarly, 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is unique due to its ester functionality, which allows for controlled hydrolysis and targeted drug delivery .
Propriétés
Formule moléculaire |
C24H32N2O9 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2 |
Clé InChI |
CRUJOISRGLUESB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)





